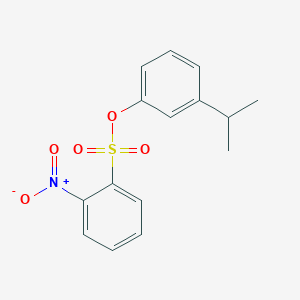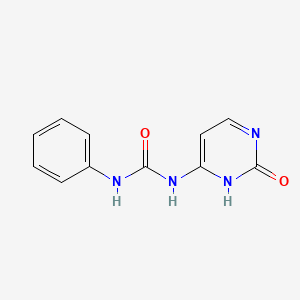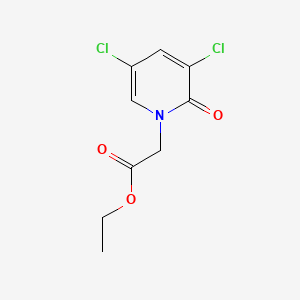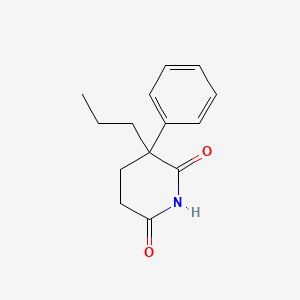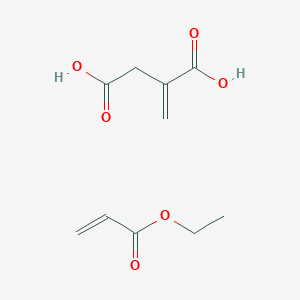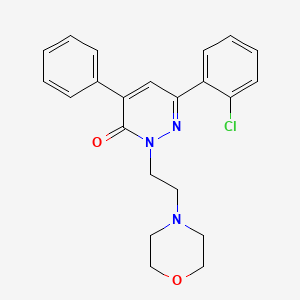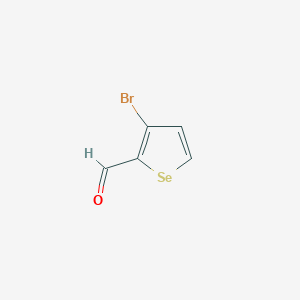
2,3-Difluoro-2,3-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-2,3-dimethylbutane is an organic compound with the molecular formula C6H12F2. It is a fluorinated derivative of 2,3-dimethylbutane, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions. This compound is part of the alkane family and is known for its unique chemical properties due to the presence of fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-2,3-dimethylbutane typically involves the fluorination of 2,3-dimethylbutane. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in a fluorine-resistant reactor at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques such as electrochemical fluorination (ECF). In ECF, the compound is subjected to an electric current in the presence of a fluorine-containing electrolyte, leading to the selective fluorination of the desired positions on the molecule. This method offers better control over the reaction and higher yields compared to direct fluorination.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Difluoro-2,3-dimethylbutane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the removal of fluorine atoms, converting it back to 2,3-dimethylbutane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted alkanes depending on the nucleophile used.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: The major product is 2,3-dimethylbutane.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-2,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of alkanes. It is also used in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is used in studies related to the interaction of fluorinated compounds with biological systems, including enzyme inhibition and protein binding.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability and lipophilicity.
Industry: It is used in the development of specialty chemicals and materials, including fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-2,3-dimethylbutane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, making it more resistant to metabolic degradation. This can enhance its binding affinity to specific enzymes or receptors, leading to potential biological effects. The exact mechanism of action depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylbutane: The non-fluorinated parent compound.
2-Fluoro-2,3-dimethylbutane: A mono-fluorinated derivative.
2,3-Difluoro-2,3-dimethylpentane: A similar compound with an additional carbon atom.
Uniqueness
2,3-Difluoro-2,3-dimethylbutane is unique due to the presence of two fluorine atoms at specific positions, which imparts distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
17603-29-1 |
|---|---|
Molekularformel |
C6H12F2 |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
2,3-difluoro-2,3-dimethylbutane |
InChI |
InChI=1S/C6H12F2/c1-5(2,7)6(3,4)8/h1-4H3 |
InChI-Schlüssel |
ANNYAEPJMBHHJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C)(C)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


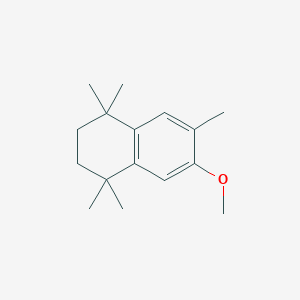
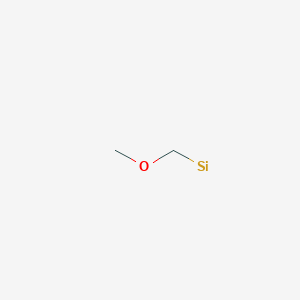
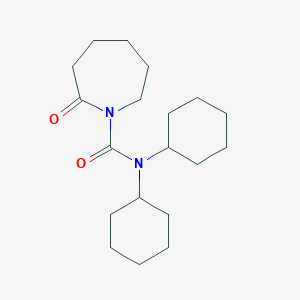

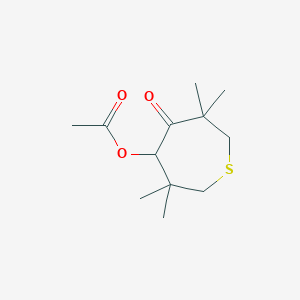

![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)
